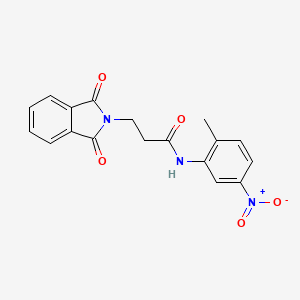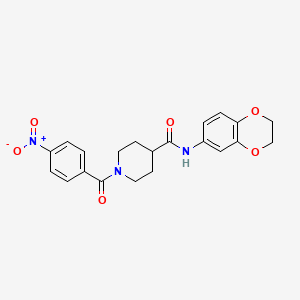
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide
Vue d'ensemble
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been identified as a potential anti-cancer drug. It has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide inhibits the activity of the NAE enzyme, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of protein degradation pathways in cells. When NEDD8 is activated by NAE, it is able to bind to and modify target proteins, leading to their degradation. This compound prevents the activation of NEDD8, leading to the accumulation of damaged proteins and ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer. It has been found to induce cell death in a variety of cancer cell lines, and has also been shown to inhibit the growth of tumors in animal models. This compound has also been found to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of this compound is its potential toxicity, which may limit its clinical use. Further studies are needed to determine the optimal dosing and administration of this compound to minimize its potential side effects.
Orientations Futures
There are several potential future directions for the development of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide as a cancer therapy. One possible approach is to combine this compound with other anti-cancer agents to enhance its therapeutic efficacy. Another potential direction is to develop new formulations of this compound that can be administered more effectively and with fewer side effects. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify new targets for the development of anti-cancer therapies.
Applications De Recherche Scientifique
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its anti-tumor activity, and has been shown to induce cell death in a variety of cancer cell lines. It has been found to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells. This leads to the accumulation of damaged proteins and ultimately results in cell death.
Propriétés
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-5-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-11-6-7-12(21(25)26)10-15(11)19-16(22)8-9-20-17(23)13-4-2-3-5-14(13)18(20)24/h2-7,10H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEBWQLZJRXYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-fluorophenyl)acryloyl]amino}-N-phenylbenzamide](/img/structure/B3540722.png)
![N-(2-chlorophenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3540724.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3540731.png)
![3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3540734.png)
![2-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3540736.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3540740.png)
![4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-thienylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B3540746.png)
![4-{3-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B3540762.png)
![methyl [5-(5-bromo-3-chloro-2-methoxybenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3540768.png)
![4-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3540773.png)

![N-(4-methoxyphenyl)-N-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3540797.png)
![2-chloro-4-nitro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3540802.png)
![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B3540814.png)
